

# Physical and chemical properties of 2-Chloropyridine-5-acetic acid ethyl ester

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## Compound of Interest

Compound Name: 2-Chloropyridine-5-acetic acid  
ethyl ester

Cat. No.: B172145

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## A Comprehensive Technical Guide to 2-Chloropyridine-5-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Chloropyridine-5-acetic acid ethyl ester**, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its fundamental characteristics, experimental protocols for its synthesis, and its chemical reactivity. Spectroscopic properties are also discussed to aid in its characterization. The information is presented to support researchers and professionals in drug development and organic synthesis.

### Physical and Chemical Properties

**2-Chloropyridine-5-acetic acid ethyl ester** is a pyridine derivative with the molecular formula  $C_9H_{10}ClNO_2$ .<sup>[1]</sup> Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 5-position.

### Quantitative Data Summary

The known physical and chemical properties of **2-Chloropyridine-5-acetic acid ethyl ester** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	197376-47-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	199.63 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	285.8 °C at 760 mmHg	[1]
Density	1.2 g/cm <sup>3</sup> (predicted)	[1]
Flash Point	126.6 °C	[1]
pKa	-0.34 (predicted)	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

## Synthesis and Experimental Protocols

The synthesis of **2-Chloropyridine-5-acetic acid ethyl ester** can be achieved through the esterification of 2-chloropyridine-5-acetic acid. A common method involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

### Fischer Esterification of 2-Chloropyridine-5-acetic acid

This protocol describes the synthesis of the title compound from 2-chloropyridine-5-acetic acid and ethanol using sulfuric acid as a catalyst.

Materials:

- 2-chloropyridine-5-acetic acid
- Ethanol (absolute)

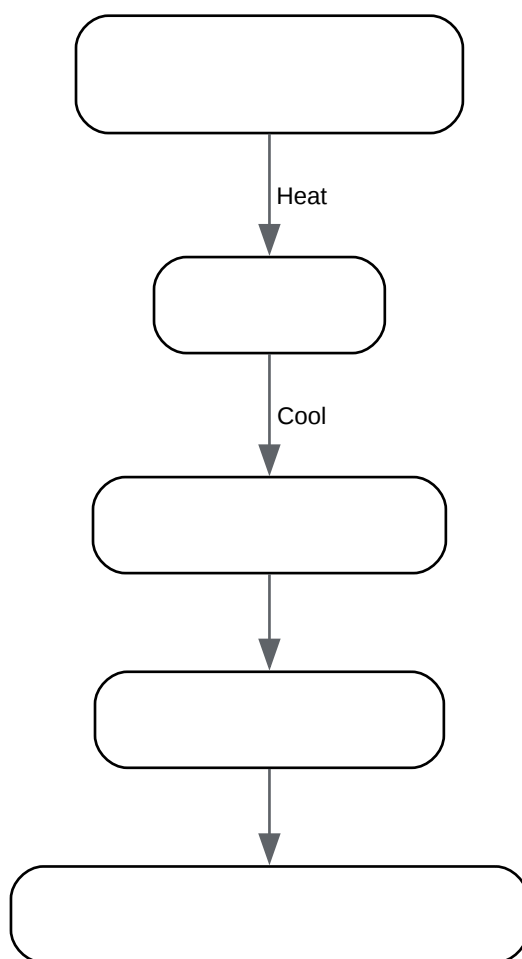
- Concentrated Sulfuric Acid
- Sodium Bicarbonate (saturated solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethyl Acetate
- Water

Procedure:

- To a solution of 2-chloropyridine-5-acetic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.
- Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with water and then brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
- Purify the crude product by column chromatography on silica gel if necessary.

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **2-Chloropyridine-5-acetic acid ethyl ester** via Fischer esterification.



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Caption: Synthesis workflow for **2-Chloropyridine-5-acetic acid ethyl ester**.

## Chemical Reactivity

The chemical reactivity of **2-Chloropyridine-5-acetic acid ethyl ester** is primarily dictated by two functional groups: the 2-chloropyridine ring and the ethyl ester moiety.

## Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-Cl bond towards attack by nucleophiles.<sup>[4][5][6]</sup> This reactivity allows for the introduction of a variety of functional groups at this position, making it a valuable precursor for

more complex molecules. Common nucleophiles used in reactions with 2-chloropyridines include amines, alkoxides, and thiols.[7]

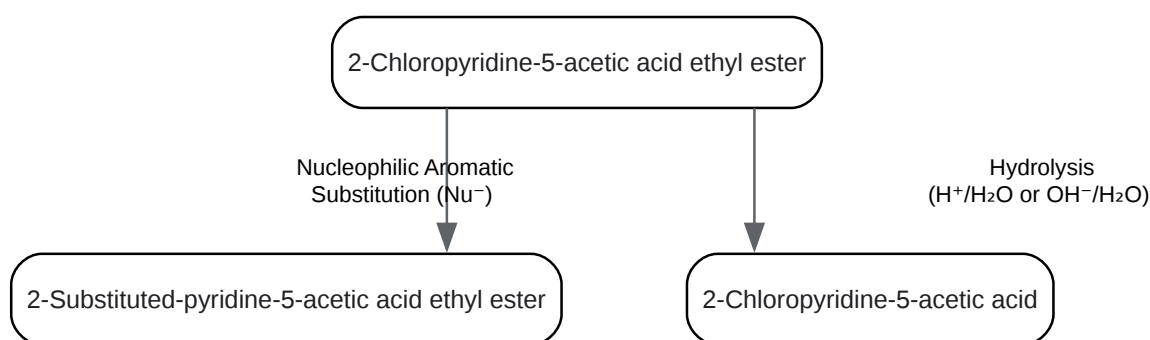
## Hydrolysis of the Ester

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloropyridine-5-acetic acid.[8][9]

- Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and an excess of water.[9][10]
- Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[11] The reaction yields the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid.[8]

## Reactivity Pathways Diagram

The diagram below illustrates the key reactivity pathways for **2-Chloropyridine-5-acetic acid ethyl ester**.



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Caption: Key chemical reactions of **2-Chloropyridine-5-acetic acid ethyl ester**.

## Spectroscopic Analysis

While experimental spectra for **2-Chloropyridine-5-acetic acid ethyl ester** are not readily available in the public domain, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethyl group.

- **Pyridine Protons:** Three signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The coupling patterns will be characteristic of a 2,5-disubstituted pyridine.
- **Methylene Protons (-CH<sub>2</sub>-):** A singlet or a multiplet around  $\delta$  3.6-3.8 ppm for the methylene protons of the acetic acid moiety.
- **Ethyl Group Protons:** A quartet around  $\delta$  4.1-4.3 ppm for the methylene protons (-O-CH<sub>2</sub>-) and a triplet around  $\delta$  1.2-1.4 ppm for the methyl protons (-CH<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

- **Pyridine Carbons:** Signals in the range of  $\delta$  120-155 ppm. The carbon bearing the chlorine atom (C2) will be significantly shifted.
- **Carbonyl Carbon:** A signal in the downfield region, typically around  $\delta$  170 ppm, corresponding to the ester carbonyl group.
- **Methylene Carbon (-CH<sub>2</sub>-):** A signal around  $\delta$  40-45 ppm for the methylene carbon of the acetic acid group.
- **Ethyl Group Carbons:** A signal around  $\delta$  60-65 ppm for the methylene carbon (-O-CH<sub>2</sub>-) and a signal around  $\delta$  14 ppm for the terminal methyl carbon (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.

- C=O Stretch: A strong absorption band around 1730-1750  $\text{cm}^{-1}$  for the ester carbonyl group.
- C-O Stretch: A strong band in the region of 1100-1300  $\text{cm}^{-1}$  for the ester C-O bond.
- C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600  $\text{cm}^{-1}$  region.
- C-Cl Stretch: A band in the fingerprint region, typically around 600-800  $\text{cm}^{-1}$ .
- C-H Stretches: Aliphatic C-H stretching just below 3000  $\text{cm}^{-1}$  and aromatic C-H stretching just above 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum will show the molecular ion peak ( $M^+$ ) and characteristic fragmentation patterns.

- Molecular Ion: The molecular ion peak will appear at  $m/z$  199. Isotopic peaks corresponding to the presence of  $^{37}\text{Cl}$  (at  $M+2$ ) will also be observed with an intensity of about one-third of the  $M^+$  peak.
- Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ,  $m/z$  45), loss of the entire ester group, and cleavage of the acetic acid side chain.

## Conclusion

**2-Chloropyridine-5-acetic acid ethyl ester** is a versatile chemical intermediate with well-defined physical properties and predictable chemical reactivity. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations, making it a valuable building block in the development of new pharmaceutical and agrochemical compounds. This guide provides essential technical information to facilitate its use in research and development.

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